Bunamidine Hydrochloride

Description

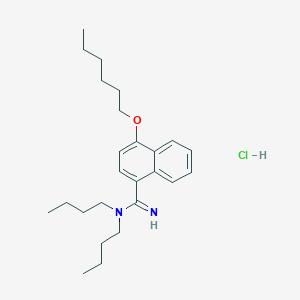

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N2O.ClH/c1-4-7-10-13-20-28-24-17-16-23(21-14-11-12-15-22(21)24)25(26)27(18-8-5-2)19-9-6-3;/h11-12,14-17,26H,4-10,13,18-20H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYJDHRFPFHVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3748-77-4 (Parent) | |

| Record name | Bunamidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046837 | |

| Record name | Bunamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055-55-6 | |

| Record name | 1-Naphthalenecarboximidamide, N,N-dibutyl-4-(hexyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1055-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bunamidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bunamidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bunamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUNAMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y80LB0Q7CB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bunamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Bunamidine Hydrochloride, an anthelmintic agent. The described methodology is based on established organic chemistry principles, including the Pinner reaction and Williamson ether synthesis, and is supplemented with analogous procedures from relevant patent literature. This document details the proposed synthetic route, key intermediates, and provides generalized experimental protocols.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a multi-step process commencing with the preparation of a key naphthalene (B1677914) intermediate, followed by etherification, amidine formation, and final conversion to the hydrochloride salt.

The overall synthetic scheme is as follows:

Spectroscopic Analysis of Bunamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunamidine (B1207059) hydrochloride is an anthelmintic agent used in veterinary medicine. A comprehensive understanding of its physicochemical properties is crucial for drug development, quality control, and formulation. This technical guide provides an in-depth overview of the spectroscopic analysis of Bunamidine Hydrochloride, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra, this guide presents predicted data based on the known chemical structure, alongside detailed, standardized experimental protocols for obtaining such spectra. This document serves as a foundational resource for researchers and professionals involved in the analysis and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: N,N-dibutyl-4-(hexyloxy)naphthalene-1-carboximidamide hydrochloride

-

Chemical Formula: C₂₅H₃₉ClN₂O[1]

-

Molecular Weight: 419.05 g/mol [1]

-

CAS Number: 1055-55-6[1]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the aliphatic protons of the hexyloxy and dibutylamino side chains, and the amidinium proton.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule, including the aromatic carbons of the naphthalene core and the aliphatic carbons of the side chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene-H | 7.0 - 8.5 (multiplets) | 110 - 160 |

| -O-CH₂- (Hexyloxy) | ~ 4.1 (triplet) | ~ 70 |

| -CH₂- (Hexyloxy chain) | 1.3 - 1.8 (multiplets) | 25 - 32 |

| CH₃ (Hexyloxy) | ~ 0.9 (triplet) | ~ 14 |

| -N-CH₂- (Dibutyl) | ~ 3.4 (triplet) | ~ 48 |

| -CH₂- (Dibutyl chain) | 1.2 - 1.7 (multiplets) | 20 - 30 |

| CH₃ (Dibutyl) | ~ 0.9 (triplet) | ~ 14 |

| C=N (Amidinium) | - | ~ 165 |

| NH (Amidinium) | Broad singlet | - |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-N and C=N bonds of the amidinium group, and the C-O ether linkage.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (Amidinium salt) | 3200 - 3400 | Medium, Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=N stretch (Amidinium) | 1640 - 1680 | Strong |

| C=C stretch (Aromatic) | 1500 - 1600 | Medium |

| C-O stretch (Ether) | 1200 - 1250 | Strong |

| C-N stretch | 1100 - 1200 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak corresponding to the free base (Bunamidine) would be expected.

Table 3: Predicted Mass Spectrometry Data for Bunamidine

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 383.3162 | Molecular ion of the free base (C₂₅H₃₈N₂O) + H⁺ |

| [M]⁺ | 382.3084 | Molecular ion of the free base |

Note: The observed m/z will correspond to the free base after the loss of HCl. Fragmentation would likely involve cleavage of the alkyl chains.

Experimental Protocols

The following are detailed methodologies for conducting spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[2]

-

Transfer: Transfer the solution to an NMR tube using a Pasteur pipette.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 8-16.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on sample concentration.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (several tons) to form a transparent or translucent pellet.[3]

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The spectrum is typically an average of 16-32 scans.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., ESI, APCI)

Procedure (LC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.

-

Instrumentation Setup:

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation prior to analysis.

-

Set the mass spectrometer to operate in positive ion mode.

-

Optimize the ionization source parameters (e.g., spray voltage, gas flow rates, temperature).

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.

-

-

Data Analysis: Analyze the mass spectra to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Visualizations

Experimental Workflows

Caption: Experimental workflows for NMR, IR, and MS analysis.

This compound Structure

Caption: Chemical structure representation of Bunamidine.

General Anthelmintic Action

The precise molecular mechanism of action for bunamidine is not well-elucidated in publicly available literature. However, its general effect as a taeniacide (a substance that kills tapeworms) is known.

Caption: High-level overview of the anthelmintic action of Bunamidine.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound, coupled with standardized experimental protocols. The presented data and methodologies offer a valuable starting point for researchers and quality control professionals. It is important to note that the predicted spectroscopic values should be confirmed by empirical data for definitive characterization. The workflows and diagrams provided serve to streamline the analytical process and enhance the understanding of this anthelmintic compound.

References

Unraveling the Anthelmintic Action of Bunamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunamidine (B1207059) hydrochloride, a naphthamidine derivative, has been a notable anthelmintic agent, particularly effective against cestode infections in veterinary medicine. Despite its established use, a comprehensive understanding of its precise mechanism of action at the molecular level has remained somewhat elusive. This technical guide synthesizes the available scientific literature to provide an in-depth exploration of the core anthelmintic mechanism of Bunamidine Hydrochloride. It amalgamates quantitative efficacy data, details established experimental protocols, and proposes a primary mechanism centered on the disruption of the parasite's tegumental membrane integrity. This document is intended to serve as a vital resource for researchers engaged in anthelmintic drug discovery and development.

Introduction

This compound is a potent taeniacide used to treat tapeworm infections in canines and felines.[1] It is effective against various species, including those from the genera Taenia, Dipylidium, and Echinococcus.[2][3][4] While its efficacy is well-documented, the intricate details of its molecular interactions with the parasite have been a subject of ongoing scientific inquiry. This guide delves into the fundamental mechanisms that underpin the anthelmintic properties of this compound, with a focus on its impact on the vital structures of the cestode.

Proposed Mechanism of Action: Tegumental Membrane Disruption

The primary anthelmintic effect of this compound is hypothesized to be the disruption of the cestode's tegument. The tegument is a syncytial cytoplasmic layer that covers the entire body of the tapeworm and serves as the primary interface between the parasite and its host.[5] It is crucial for nutrient absorption, waste elimination, and protection against the host's digestive and immune systems.[5]

Recent studies on the antimicrobial properties of this compound have revealed its ability to disrupt bacterial membranes by interacting with phospholipids (B1166683), specifically phosphatidylglycerol.[6] This action leads to increased membrane permeability, depolarization, and ultimately, cell death.[6] The cestode tegument is also rich in phospholipids, including phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and phosphatidylinositol.[3][7] This compositional similarity suggests a parallel mechanism of action in helminths.

The proposed signaling pathway for this compound's action on the cestode tegument involves the following steps:

-

Binding to Tegumental Phospholipids: Bunamidine, a cationic and lipophilic molecule, is proposed to electrostatically and hydrophobically interact with the anionic head groups and acyl chains of phospholipids within the tegumental membrane.

-

Membrane Destabilization: This interaction disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and the formation of pores or lesions.

-

Increased Permeability and Depolarization: The compromised membrane integrity allows for an uncontrolled influx of ions, leading to the depolarization of the tegumental membrane potential.[8][9][10]

-

Metabolic Disruption and Paralysis: The loss of ionic homeostasis and the disruption of the electrochemical gradient across the tegument would severely impair vital physiological processes, including nutrient uptake and neuromuscular coordination, resulting in paralysis and eventual death of the parasite.

Proposed mechanism of action of this compound on the cestode tegument.

Quantitative Efficacy Data

The efficacy of this compound has been evaluated in numerous studies against various cestode species. The following tables summarize the key quantitative findings.

Table 1: Efficacy of this compound against Echinococcus granulosus in Dogs

| Dosage (mg/kg) | Treatment Regimen | Stage of Worms | Efficacy (%) | Reference |

| 25 | Single dose | Immature | 95.8 | [4] |

| 50 | Single dose | Immature | 85.9 | [4] |

| 25 | Two doses, 48h apart | Immature | 98.8 | [4] |

| 25 | Single dose | Mature | 100 | [4][11] |

| 50 | Single dose | Mature | 100 | [4][11] |

Table 2: Efficacy of this compound against Taenia and Dipylidium Species in Dogs

| Cestode Species | Dosage (mg/kg) | Number of Dogs | Clearance Rate (%) | Reference |

| Taenia spp. | Not specified | 5 | 100 | [2] |

| Dipylidium caninum | Not specified | 11 | 82 | [2] |

| Taenia pisiformis | 12.5 | 5 | 80 | [12] |

| Multiceps multiceps | 25 (total dose) | 4 | 100 | [12] |

| Dipylidium caninum | Not specified | 14 | >99 (estimated) | [3] |

Table 3: Efficacy of this compound against Various Cestodes in Cats

| Cestode Species | Number of Cats | Clearance | Reference |

| Taenia taeniaeformis | 11 | All successfully treated | [3] |

| Spirometra mansonoides | 11 | 10 of 11 cleared | [3] |

| Dipylidium caninum | 1 | Successfully treated | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are representative methodologies for in vivo and in vitro studies on the anthelmintic effects of this compound.

In Vivo Efficacy Study in a Canine Model (Representative Protocol)

This protocol is a composite based on methodologies described in the literature and guided by VICH and WAAVP guidelines.[1][11][13]

Workflow for an in vivo canine efficacy study.

-

Animal Selection and Acclimatization: Source healthy dogs of a suitable age and weight, and confirm they are free from existing parasitic infections. House them individually and allow for an acclimatization period.

-

Experimental Infection: Infect the dogs with a known number of viable cestode eggs or larvae (e.g., Echinococcus granulosus).

-

Confirmation of Infection: After a pre-patent period, confirm infection through fecal examination for eggs or proglottids.

-

Randomization: Randomly assign the infected dogs to a treatment group and a control group.

-

Treatment Administration: Administer this compound to the treatment group at the desired dosage. The control group receives a placebo.

-

Post-Treatment Observation: Monitor the animals for any adverse reactions to the treatment.

-

Fecal Examination: Collect and examine feces for several days post-treatment to recover any expelled scolices and proglottids.

-

Necropsy and Worm Recovery: At a predetermined time point, humanely euthanize the animals and perform a thorough necropsy. The small intestine is removed, opened, and the contents are washed and sieved to recover any remaining worms.

-

Efficacy Calculation: The efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group.

In Vitro Anthelmintic Assay using Hymenolepis diminuta (Representative Protocol)

This protocol is based on general methodologies for in vitro anthelmintic testing of cestodes.[14]

Workflow for an in vitro assay using Hymenolepis diminuta.

-

Parasite Collection: Obtain adult Hymenolepis diminuta from the small intestine of experimentally infected rats.

-

Washing and Maintenance: Thoroughly wash the worms in a suitable pre-warmed buffer (e.g., Phosphate Buffered Saline, pH 7.4) to remove host debris.

-

In Vitro Culture: Place individual or small groups of worms in petri dishes containing a suitable culture medium (e.g., RPMI-1640 supplemented with serum and antibiotics).

-

Drug Exposure: Add this compound, dissolved in an appropriate solvent (e.g., DMSO), to the culture medium to achieve the desired final concentrations. Include a negative control (solvent only) and a positive control (a known anthelmintic like praziquantel).

-

Observation: Incubate the worms at 37°C and observe them at regular intervals for motility and signs of paralysis. The time until cessation of movement is recorded.

-

Viability Assessment: Confirm death by lack of motility upon gentle prodding and, if necessary, using a vital stain.

Conclusion and Future Directions

This compound remains a significant tool in the control of cestode infections. While its efficacy is well-established, this guide proposes a primary mechanism of action centered on the disruption of the parasite's tegumental membrane. This hypothesis is supported by recent findings in antimicrobial research and the known composition of the cestode tegument.

Future research should focus on validating this proposed mechanism. Ultrastructural studies using transmission and scanning electron microscopy could provide direct visual evidence of tegumental damage following Bunamidine exposure. Electrophysiological studies to measure changes in the tegumental membrane potential would also be invaluable. Furthermore, identifying the specific phospholipid targets of Bunamidine within the cestode membrane could open new avenues for the development of more targeted and potent anthelmintic drugs. A deeper understanding of the molecular basis of Bunamidine's action will undoubtedly contribute to the broader field of antiparasitic drug discovery.

References

- 1. vichsec.org [vichsec.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Variation in lipid and fatty acid uptake among nematode and cestode parasites and their host, domestic fowl: host–parasite interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targets in the Tegument of Flatworms (Chapter 8) - Chemotherapeutic Targets in Parasites [cambridge.org]

- 6. Analogues of Marine Guanidine Alkaloids Are in Vitro Effective against Trypanosoma cruzi and Selectively Eliminate Leishmania (L.) infantum Intracellular Amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neglected Zoonotic Diseases: Advances in the Development of Cell-Penetrating and Antimicrobial Peptides against Leishmaniosis and Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid kill of malaria parasites by artemisinin and semi-synthetic endoperoxides involves ROS-dependent depolarization of the membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Membrane potential of erythrocytic stages of Plasmodium chabaudi free of the host cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of this compound against immature and mature stages of Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. World Association for the Advancement of Veterinary Parasitology (WAAVP): Second edition of guidelines for evaluating the efficacy of anthelmintics for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro anthelmintic assessment of selected phytochemicals against Hymenolepis diminuta, a zoonotic tapeworm - PMC [pmc.ncbi.nlm.nih.gov]

Repurposing Bunamidine Hydrochloride for Antimicrobial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance necessitates innovative approaches to drug discovery. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and accelerated pathway to identify novel antimicrobial agents. This technical guide focuses on the potential of Bunamidine (B1207059) Hydrochloride, an anthelmintic drug, as a repurposed antimicrobial agent. This document provides a comprehensive overview of its demonstrated antibacterial efficacy, particularly against challenging Gram-positive pathogens, its mechanism of action, and detailed experimental protocols for its evaluation. While its activity against Gram-negative bacteria, fungi, and viruses remains largely unexplored, this guide lays the groundwork for future research into the broader antimicrobial spectrum of this compound.

Introduction to Bunamidine Hydrochloride

This compound is a veterinary anthelmintic traditionally used to treat tapeworm infections in animals.[1][2][3] Structurally, it is a naphthalene (B1677914) derivative, a class of organic compounds known for various biological activities.[4] The growing interest in drug repurposing has led to the investigation of "old" drugs like bunamidine for new antimicrobial applications, offering the advantage of established safety profiles and expedited development timelines.[5][6][7]

Antibacterial Activity of this compound

Current research has primarily focused on the potent antibacterial activity of this compound against Gram-positive bacteria, including multidrug-resistant strains.

Efficacy Against Gram-Positive Bacteria

This compound has demonstrated potent bactericidal effects against both vancomycin-resistant enterococci (VRE) and vancomycin-susceptible enterococci (VSE).[5][6] It has also shown inhibitory activity against Staphylococcus epidermidis and methicillin-susceptible and -resistant Staphylococcus aureus (MSSA and MRSA).[5]

Quantitative Antimicrobial Data

The following table summarizes the in vitro activity of this compound against various Gram-positive bacterial strains.

| Bacterial Species | Strain Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Enterococcus faecalis | VRE | 2 - 4 | 2 - 8 | [5][8] |

| Enterococcus faecium | VRE | 2 - 4 | 2 - 8 | [5][8] |

| Enterococcus faecalis | VSE | 2 - 4 | 2 - 8 | [5][8] |

| Enterococcus faecium | VSE | 2 - 4 | 2 - 8 | [5][8] |

| Staphylococcus epidermidis | - | 4 - 8 | - | [5] |

| Staphylococcus aureus | MSSA | 4 - 8 | - | [5] |

| Staphylococcus aureus | MRSA | 4 - 8 | - | [5] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Activity Against Biofilms and Persister Cells

This compound has been shown to significantly inhibit biofilm formation by VRE.[5][6] Furthermore, it is effective in eradicating biofilm-embedded persister cells, a subpopulation of dormant bacteria that are highly tolerant to conventional antibiotics.[5][6] At twice its minimum inhibitory concentration (2x MIC), this compound achieved complete killing of biofilm-embedded persister cells within one hour.[5]

Mechanism of Action (Antibacterial)

The primary antibacterial mechanism of this compound against Gram-positive bacteria is the disruption of the bacterial cell membrane.[5][6] This is a multi-step process that leads to rapid cell death. Unlike conventional antibiotics that target processes like cell wall synthesis, protein synthesis, or DNA replication, membrane-targeting agents are thought to have a lower propensity for inducing resistance.[2][5][9][10][11][12]

Signaling Pathway and Molecular Interactions

The proposed mechanism involves the following key steps:

-

Selective Interaction: this compound selectively interacts with phosphatidylglycerol (PG), a key phospholipid component of bacterial membranes.[5][6]

-

Membrane Destabilization: This interaction leads to the destabilization of the bacterial membrane.[5][6]

-

Increased Permeability: The compromised membrane becomes more permeable, allowing the influx and efflux of molecules that disrupt cellular homeostasis.[5][6]

-

Membrane Depolarization: The increased ion flux leads to the depolarization of the membrane potential, which is crucial for cellular energy production and other vital functions.[5][6]

-

Cell Death: The culmination of these events results in rapid bactericidal activity.[5][6]

Caption: Proposed mechanism of antibacterial action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Microbroth Dilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][9][13][14]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

This compound stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Plate reader (optional)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the test broth to twice the highest desired concentration.

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the 2x this compound solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well (except for the sterility control well) with 100 µL of the diluted bacterial suspension.

-

Include a growth control (broth and bacteria, no drug) and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Caption: Workflow for MIC determination using the microbroth dilution method.

Assessment of Bacterial Membrane Permeability using SYTOX Green Staining

SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of live cells. When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and fluoresces brightly.[4][10][15][16]

Materials:

-

Bacterial culture

-

This compound

-

SYTOX Green nucleic acid stain

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Fluorescence microscope or microplate reader

Procedure:

-

Wash and resuspend the bacterial cells in the chosen buffer.

-

Treat the bacterial suspension with this compound at the desired concentration (e.g., 1x or 2x MIC). Include an untreated control.

-

Add SYTOX Green to a final concentration of 1-5 µM.

-

Incubate the samples in the dark for 5-15 minutes at room temperature.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm) or visualize the stained cells using a fluorescence microscope with a standard fluorescein (B123965) filter set. An increase in fluorescence indicates increased membrane permeability.

Measurement of Bacterial Membrane Potential using DiSC3(5) Fluorescence Analysis

DiSC3(5) is a fluorescent probe that accumulates in cells with a polarized membrane, leading to self-quenching of its fluorescence. Depolarization of the membrane causes the release of the dye and a subsequent increase in fluorescence.[1][5][17][18][19]

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound

-

DiSC3(5) dye

-

Appropriate buffer or growth medium

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Harvest and wash the bacterial cells, then resuspend them in the test buffer or medium.

-

Add DiSC3(5) to the cell suspension (final concentration typically 0.5-2 µM) and incubate until a stable, quenched fluorescence signal is achieved.

-

Add this compound at the desired concentration to the cell suspension.

-

Immediately begin monitoring the fluorescence intensity over time using a fluorometer (excitation ~622 nm, emission ~670 nm). An increase in fluorescence indicates membrane depolarization.

Caption: Experimental workflows for assessing membrane integrity.

Activity Against Other Microbial Classes: Current Knowledge and Future Directions

Gram-Negative Bacteria

There is currently a lack of published data on the direct antimicrobial activity of this compound against Gram-negative bacteria. The outer membrane of Gram-negative bacteria presents a significant permeability barrier that can prevent many drugs from reaching their target.[17] Studies on robenidine, a structurally similar compound, have shown limited activity against Gram-negative pathogens unless combined with an outer membrane permeabilizing agent like EDTA or polymyxin (B74138) B.[17] This suggests that this compound's efficacy against Gram-negative bacteria may also be limited and could potentially be enhanced through synergistic combinations. Further research is warranted to investigate this.

Fungi

To date, there are no specific studies reporting the antifungal activity of this compound. The primary targets for most antifungal drugs are components of the fungal cell membrane (ergosterol) or cell wall (glucan), or pathways involved in nucleic acid synthesis.[3][16][18][20][21] Given that this compound targets the bacterial cell membrane, it is plausible that it could have some effect on fungal membranes. However, the differences in lipid composition between bacterial and fungal membranes may affect its activity. Antifungal susceptibility testing using standardized methods such as those from CLSI or EUCAST would be necessary to determine its potential in this area.[22][23][24][25][26]

Viruses

The antiviral potential of this compound has not been reported. Antiviral drugs typically target specific viral enzymes or processes, such as viral entry, replication, or release.[8][15][27][28][29][30][31][32][33] Screening this compound in various in vitro antiviral assays against a panel of representative viruses would be the first step to explore its potential in this therapeutic area.

Conclusion and Future Perspectives

This compound has emerged as a promising candidate for repurposing as an antibacterial agent, particularly for combating infections caused by multidrug-resistant Gram-positive bacteria. Its potent bactericidal activity, efficacy against biofilms and persister cells, and its membrane-disruptive mechanism of action make it an attractive lead for further development.

The key areas for future research include:

-

Broad-Spectrum Activity: Systematic evaluation of its efficacy against a wider range of Gram-negative bacteria, fungi, and viruses.

-

Synergy Studies: Investigating its potential for synergistic interactions with other antimicrobial agents, especially in the context of Gram-negative infections.

-

Pharmacokinetics and Toxicology: In-depth studies to understand its absorption, distribution, metabolism, excretion, and potential toxicity in preclinical models.

-

Resistance Development: Assessing the propensity for bacteria to develop resistance to this compound.

The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel antimicrobial therapies. The repurposing of this compound represents a valuable opportunity to address the urgent global health threat of antimicrobial resistance.

References

- 1. criver.com [criver.com]

- 2. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Repurposing this compound as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 抗生素对蛋白质合成的抑制作用 [sigmaaldrich.com]

- 11. Inhibitors of Bacterial Protein Synthesis | Basicmedical Key [basicmedicalkey.com]

- 12. Bacteriostatic Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Repurposing this compound as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro susceptibilities of nonfermentative gram-negative bacilli other than Pseudomonas aeruginosa to 32 antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3'-Azido-3'-deoxythymidine inhibits the replication of avian leukosis virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. reviberoammicol.com [reviberoammicol.com]

- 24. Susceptibility Testing of Fungi to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 26. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 27. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vitro screening of selected antiviral drugs against betanodavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Selection of antiviral peptides against mink enteritis virus using a phage display Peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19 [mdpi.com]

- 32. Bisbenzimide compounds inhibit the replication of prototype and pandemic potential poxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Inhibition of replication of avian influenza viruses by the neuraminidase inhibitor 4-guanidino-2,4-dideoxy-2,3-dehydro-N-acetylneuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Bunamidine Hydrochloride: An In-depth Technical Guide on its Molecular Targets in Parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunamidine (B1207059) hydrochloride, a taeniacide with established efficacy against cestode parasites, has been utilized in veterinary medicine for decades. However, a comprehensive understanding of its precise molecular targets and mechanisms of action within parasites remains surprisingly limited in contemporary scientific literature. This technical guide synthesizes the available research to provide an in-depth overview of the known and putative molecular targets of bunamidine hydrochloride in parasites. The primary focus is on its demonstrated effect as an uncoupler of oxidative phosphorylation, with detailed experimental protocols and data presented. Furthermore, this guide explores other potential, yet unconfirmed, mechanisms of action, drawing parallels with other anthelmintics and recent findings on bunamidine's broader antimicrobial properties. All quantitative data are summarized in structured tables, and key concepts are visualized through diagrams to facilitate a clear understanding for researchers and drug development professionals.

Introduction

This compound is a synthetic amidine derivative that has been effectively employed for the treatment of tapeworm infections in veterinary medicine, particularly against species such as Taenia and Echinococcus granulosus. Despite its long history of use, the molecular intricacies of how bunamidine exerts its anthelmintic effects are not as well-defined as those of more modern anthelmintics. This guide aims to collate and present the existing scientific knowledge regarding its molecular targets to aid in future research and potential drug development efforts.

Efficacy of this compound against Cestode Parasites

Clinical and experimental studies have consistently demonstrated the high efficacy of this compound against both mature and immature stages of various cestode parasites. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of this compound against Echinococcus granulosus in Dogs

| Dosage (mg/kg) | Dosing Regimen | Stage of E. granulosus | Efficacy (%) | Citation |

| 25 | Single dose | Immature | 98.8 | [1][2] |

| 50 | Single dose | Immature | 85.9 | [1][2] |

| 25 | Two doses, 48h apart | Immature | 98.0 | [2] |

| 50 | Two doses, 48h apart | Immature | 98.0 - 98.8 | [2] |

| 25 | Single or multiple doses | Mature | 100 | [1][2] |

| 50 | Single or multiple doses | Mature | 100 | [1][2] |

Table 2: Efficacy of Bunamidine Salts against Taenia Species in Dogs

| Bunamidine Salt | Dosage (mg/kg) | Dosing Conditions | Parasite Species | Clearance Rate | Citation |

| Hydrochloride | 12.5 | In rice paper cachets, 3 hours before feeding | Taenia pisiformis | 4 out of 5 dogs | [3] |

| Hydrochloride | 25 | Tablets | Multiceps multiceps | 4 out of 4 dogs | [3] |

| p-toluene sulphonate | 25 | In rice paper cachets, 3 hours before feeding | Taenia pisiformis | 3 out of 3 dogs | [3] |

| Hydroxynaphthoate | 25 | In the food | Taenia pisiformis | 16 out of 17 dogs | [3] |

| Hydroxynaphthoate | 25 | In rice paper cachets, 3 hours before feeding | Taenia hydatigena | All dogs cleared | [3] |

| Hydroxynaphthoate | 25 | In the food | Taenia hydatigena | All dogs cleared | [3] |

Primary Molecular Target: Uncoupling of Oxidative Phosphorylation

The most direct evidence for a molecular mechanism of action of bunamidine in a cestode comes from a 1979 in vitro study on Hymenolepis diminuta. This research strongly suggests that this compound acts as an uncoupler of oxidative phosphorylation in the parasite's mitochondria.

Evidence for Uncoupling of Oxidative Phosphorylation

The study by Chatfield and Yeary demonstrated that this compound significantly increased the oxygen consumption of Hymenolepis diminuta homogenates. This effect is a classic hallmark of uncoupling agents, which disrupt the proton gradient across the inner mitochondrial membrane, leading to an uncontrolled rate of electron transport and oxygen consumption in an attempt to re-establish the gradient, without the concurrent production of ATP.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of bunamidine as an uncoupler of oxidative phosphorylation in the parasite mitochondrion.

Caption: Proposed mechanism of Bunamidine as an uncoupler of oxidative phosphorylation.

Experimental Protocol: In Vitro Oxygen Consumption in Hymenolepis diminuta

The following is a detailed description of the methodology used in the key study by Chatfield and Yeary (1979) that identified the uncoupling effect of bunamidine.

Objective: To determine the effect of this compound on the oxygen consumption of Hymenolepis diminuta homogenates.

Materials:

-

Adult Hymenolepis diminuta worms

-

This compound

-

Warburg apparatus or other suitable respirometer

-

Homogenization buffer (e.g., phosphate (B84403) buffered saline, pH 7.4)

-

Substrates for mitochondrial respiration (e.g., succinate, pyruvate)

-

Glass tissue homogenizer

Procedure:

-

Preparation of Worm Homogenate:

-

Adult H. diminuta are removed from the host intestine and washed thoroughly in a suitable buffer to remove debris.

-

A known weight of worms is homogenized in a pre-chilled glass tissue homogenizer with a specific volume of homogenization buffer.

-

The homogenate is kept on ice to maintain enzyme activity.

-

-

Respirometry:

-

The main compartment of the Warburg flask contains the worm homogenate and the appropriate respiratory substrate.

-

The center well of the flask contains a filter paper wick soaked in a potassium hydroxide (B78521) solution to absorb carbon dioxide produced during respiration.

-

The side arm of the flask contains the test compound (this compound) at various concentrations.

-

The flasks are attached to manometers, placed in a constant temperature water bath (e.g., 37°C), and allowed to equilibrate.

-

After an equilibration period, the initial oxygen volume is recorded.

-

The contents of the side arm (bunamidine solution) are then tipped into the main compartment to initiate the reaction.

-

Readings of oxygen consumption are taken at regular intervals (e.g., every 10 minutes) for a defined period (e.g., 60-90 minutes).

-

-

Data Analysis:

-

The rate of oxygen consumption is calculated and expressed as microliters of O₂ consumed per milligram of tissue per hour (µl O₂/mg/hr).

-

The oxygen consumption rates in the presence of different concentrations of bunamidine are compared to the control (without bunamidine).

-

A significant increase in the rate of oxygen consumption in the presence of bunamidine is indicative of an uncoupling of oxidative phosphorylation.

-

Caption: Experimental workflow for assessing the effect of Bunamidine on parasite oxygen consumption.

Other Putative Molecular Targets and Mechanisms of Action

While the uncoupling of oxidative phosphorylation is the most evidence-supported mechanism, the limited research landscape allows for the postulation of other potential targets, drawing from the known actions of other anthelmintics and recent studies on bunamidine. It is crucial to note that the following are speculative and require direct experimental validation.

Disruption of Tegument and Membrane Integrity

The tegument of cestodes is a vital syncytial tissue responsible for nutrient absorption, protection, and sensory functions. Damage to the tegument is a common mechanism of action for many anticestodal drugs. A recent study repurposing bunamidine as an antibacterial agent demonstrated that it disrupts bacterial membrane integrity, leading to increased permeability and depolarization. It is plausible that a similar mechanism could be at play in parasites, where bunamidine interacts with the lipid components of the tegumental membranes, leading to their destabilization. This would disrupt essential functions and contribute to the parasite's demise.

Interference with Neuromuscular Function

Many anthelmintics exert their effects by targeting the neuromuscular system of parasites, leading to paralysis and expulsion from the host. While no direct evidence links bunamidine to specific parasite ion channels or receptors, such as acetylcholine (B1216132) or glutamate-gated chloride channels, this remains a potential area of action given its importance as an anthelmintic target. Early, anecdotal reports have associated bunamidine with cholinesterase inhibition, though this has not been substantiated by rigorous experimental data. Future electrophysiological studies on parasite nerve-muscle preparations could elucidate whether bunamidine has any activity at these sites.

Conclusion and Future Research Directions

This compound is an effective taeniacide, with the strongest evidence for its mechanism of action pointing towards the uncoupling of oxidative phosphorylation in the parasite's mitochondria. This leads to a disruption of energy metabolism and ultimately, parasite death. While other mechanisms, such as tegumental damage and interference with neuromuscular function, are plausible, they currently lack direct experimental support.

For drug development professionals and researchers, the following are key areas for future investigation:

-

Confirmation of Mitochondrial Uncoupling: Modern techniques, such as measuring mitochondrial membrane potential and ATP synthesis rates in isolated parasite mitochondria, could definitively confirm and quantify the uncoupling effect of bunamidine.

-

Identification of a Specific Mitochondrial Target: Investigating the interaction of bunamidine with components of the electron transport chain and ATP synthase could pinpoint a more specific molecular target.

-

Investigation of Tegumental Effects: Ultrastructural studies, such as transmission and scanning electron microscopy, on bunamidine-treated cestodes would reveal any potential damage to the tegument.

-

Electrophysiological Studies: Patch-clamp and other electrophysiological techniques could be employed to screen for any activity of bunamidine on key parasite ion channels and neuromuscular receptors.

A more detailed understanding of the molecular targets of this compound will not only provide a clearer picture of its anthelmintic action but could also pave the way for the development of new, more targeted, and effective antiparasitic drugs.

References

A Technical Guide to Bunamidine Hydrochloride: Structural Analogs, Derivatives, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bunamidine (B1207059) Hydrochloride

Bunamidine Hydrochloride is a potent anthelmintic agent primarily used in veterinary medicine.[1] It is classified as a taeniacide due to its high efficacy against various tapeworm species.[2] The compound is the hydrochloride salt of Bunamidine, with the chemical name N,N-dibutyl-4-(hexyloxy)-1-naphthalenecarboximidamide hydrochloride.[3] Its primary application is in the treatment of parasitic infections in canines and felines, particularly those caused by Echinococcus granulosus, Taenia hydatigena, Taenia pisiformis, and Dipylidium caninum.[1][4][5] Understanding its chemical structure, biological activity, and the potential for developing structural analogs is crucial for the discovery of new and improved anthelmintic drugs.

Core Chemical Structure and Physicochemical Properties

Bunamidine possesses a distinct chemical scaffold consisting of a 4-(hexyloxy)-1-naphthamidine core substituted with two butyl groups on the amidine nitrogen. This structure imparts specific physicochemical properties that are critical to its biological activity and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 1055-55-6 | [1] |

| Molecular Formula | C25H39ClN2O | [1] |

| Molecular Weight | 419.05 g/mol | [6] |

| IUPAC Name | N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide;hydrochloride | [3] |

| Appearance | Solid powder | [6] |

| logP (Predicted) | 7.13 | [7] |

| pKa (Strongest Basic) | 11.36 | [7] |

Structural Analogs and Derivatives

The development of Bunamidine analogs focuses on modifying its core structure to enhance efficacy, broaden the spectrum of activity, or improve the safety profile. Key modifications can be explored at three primary positions: the N,N-dibutyl group, the alkoxy chain, and the naphthalene (B1677914) ring system.

-

N-Amidine Substituents: Altering the N,N-dibutyl groups can influence the compound's lipophilicity and interaction with its biological target. Exploring different alkyl or aryl substituents could modulate potency and selectivity.

-

Alkoxy Chain Length: The hexyloxy group is a significant contributor to the molecule's lipophilicity. Varying the length and branching of this chain can impact membrane permeability and pharmacokinetic properties.

-

Naphthalene Core Modifications: The naphthalene ring can be substituted or replaced with other aromatic or heterocyclic systems. For instance, benzamidine (B55565) derivatives, which share the core amidine functional group, have been synthesized and investigated for a range of biological activities, including antifungal and antibacterial properties.[8][9] Some research has explored linking arylamidino groups with heterocyclic moieties like 1,2,3-triazoles to generate novel compounds with significant in vivo antifungal efficacy.[8][10]

Biological Activity and Mechanism of Action

Anthelmintic Spectrum and Efficacy

This compound is highly effective against both mature and immature stages of cestodes. Its efficacy has been demonstrated in numerous in vivo studies. Different salts of Bunamidine have also been evaluated to optimize drug delivery and efficacy.

| Compound | Target Parasite | Host | Dose (mg/kg) | Efficacy | Source |

| This compound | Immature E. granulosus | Dogs | 25 - 50 | 85.9 - 98.8% clearance | [4] |

| This compound | Mature E. granulosus | Dogs | 25 - 50 | 100% clearance | [4] |

| This compound | Taenia pisiformis | Dogs | 12.5 | 80% clearance (4 of 5 dogs) | [11] |

| Bunamidine p-toluene sulphonate | Taenia pisiformis | Dogs | 25 | 100% clearance (3 of 3 dogs) | [11] |

| Bunamidine hydroxynaphthoate | Taenia pisiformis | Dogs | 25 (in food) | 94% clearance (16 of 17 dogs) | [11] |

Mechanism of Action

The precise molecular mechanism of action for Bunamidine has not been fully elucidated. However, it is understood that the drug compromises the integrity of the tapeworm's scolex, leading to its detachment from the host's intestinal wall. This action is thought to be rapid, causing irreversible damage to the parasite. The amidine functional group is critical for this activity. Related amidine compounds are known to act as enzyme inhibitors, particularly against serine proteases, which could be a potential area of investigation for Bunamidine's anthelmintic action.[12]

Synthesis and Characterization

The synthesis of Bunamidine analogs and related amidine derivatives typically follows a multi-step process. A generalized pathway involves the formation of an imino intermediate from a nitrile, followed by reaction with a desired amine.

Caption: Generalized synthesis workflow for Bunamidine analogs.

Characterization of the final products is typically performed using standard analytical techniques, including Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) to confirm the chemical structure and purity.[9]

Experimental Protocols

Protocol: In Vivo Anthelmintic Efficacy Study

This generalized protocol is based on methodologies for testing anthelmintics against intestinal cestodes in a canine model.[4]

-

Animal Model: Purpose-bred adult dogs are selected and confirmed to be free of existing parasitic infections.

-

Experimental Infection: Dogs are experimentally infected with a known number of viable cestode eggs or larvae (e.g., Echinococcus granulosus). A sufficient period (e.g., 7-12 weeks) is allowed for the parasites to develop into mature or immature adult stages in the intestine.

-

Treatment Groups: Animals are randomly assigned to a control group (vehicle only) and at least two treatment groups receiving different doses of the test compound (e.g., 25 mg/kg and 50 mg/kg).

-

Drug Administration: The test compound is administered orally, often in a gelatin capsule or formulated in a suitable vehicle.[13] Animals are typically fasted before administration.

-

Post-Treatment Observation: Dogs are monitored for any adverse reactions. All feces are collected for a set period (e.g., 48-72 hours) to recover and count any expelled parasites.

-

Necropsy and Worm Count: At the end of the observation period, animals are humanely euthanized. The entire small intestine is removed, opened, and scraped to recover and count any remaining parasites.

-

Efficacy Calculation: Efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group.

Caption: Workflow for an in vivo anthelmintic efficacy study.

Protocol: Toxicity Assessment

Toxicology studies are essential to determine the safety profile of new chemical entities. A tiered approach, starting with acute toxicity, is common. This generalized protocol follows standard guidelines.[14][15]

-

Test System: Typically, two mammalian species are used (e.g., a rodent like the Sprague-Dawley rat and a non-rodent like the Beagle dog).

-

Acute Toxicity (Dose Range-Finding):

-

A single, high dose of the compound is administered to a small group of animals.

-

Animals are observed for 14 days for signs of toxicity and mortality.

-

This study helps determine the dose range for subsequent studies and identifies potential target organs of toxicity. The median lethal dose (LD50) may be estimated.[16]

-

-

Repeated-Dose Toxicity (Subchronic):

-

At least three dose levels (low, medium, high) and a control group are used. The low dose should produce no observable adverse effect (NOAEL).[17]

-

The compound is administered daily for a set period (e.g., 28 or 90 days).

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.

-

Terminal Procedures: At the end of the study, a full necropsy is performed, organs are weighed, and tissues are collected for histopathological examination.

-

Caption: Tiered workflow for preclinical toxicity assessment.

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity.[18] For Bunamidine analogs, a QSAR model could provide valuable insights for designing more potent anthelmintics.

A QSAR study on Bunamidine derivatives would involve:

-

Data Set Generation: Synthesizing a library of analogs with systematic variations in their structure.

-

Biological Testing: Evaluating the anthelmintic activity (e.g., IC50) of each analog using a standardized assay.

-

Descriptor Calculation: Calculating various physicochemical and structural properties (descriptors) for each molecule, such as logP, molar refractivity, steric parameters (Es), and electronic properties.

-

Model Building: Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms to build a mathematical model that relates the descriptors to the observed biological activity.[18][19]

-

Model Validation: Testing the model's predictive power using both internal and external validation sets.

For the Bunamidine scaffold, a QSAR model would likely highlight the importance of lipophilicity (governed by the alkoxy chain) and steric bulk (from the N-alkyl groups) in determining anthelmintic potency.

Caption: Logical workflow of a QSAR study for drug design.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bunamidine - Wikipedia [en.wikipedia.org]

- 3. This compound | C25H39ClN2O | CID 13985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efficacy of this compound against immature and mature stages of Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A NEW TAENIACIDE, this compound: ITS EFFICIENCY AGAINST TAENIA PISIFORMIS AND DIPYLIDIUM CANINUM IN THE DOG AND HYDATIGERA TAENIAEFORMIS IN THE CAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. The influence of gelatin capsules upon the activity of this compound against Echinococcus granulosus in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nationalacademies.org [nationalacademies.org]

- 15. fda.gov [fda.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. mdpi.com [mdpi.com]

- 19. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bunamidine Hydrochloride (CAS 1055-55-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bunamidine (B1207059) hydrochloride is a veterinary anthelmintic agent, historically utilized for its efficacy against cestode (tapeworm) infections in canines and felines. This technical guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, synthesis, and key experimental data. The information is compiled from various scientific sources to support research and development activities. This document summarizes quantitative data in structured tables, outlines detailed experimental protocols for key studies, and includes visualizations of pathways and workflows to facilitate understanding.

Chemical and Physical Properties

Bunamidine hydrochloride is the hydrochloride salt of Bunamidine. It is a white to light yellow solid powder.[1]

| Property | Value | Source(s) |

| CAS Number | 1055-55-6 | [2] |

| Molecular Formula | C₂₅H₃₉ClN₂O | [2] |

| Molecular Weight | 419.05 g/mol | [2][3] |

| IUPAC Name | N,N-dibutyl-4-(hexyloxy)naphthalene-1-carboximidamide hydrochloride | [2] |

| Synonyms | Bunamidine HCl, Scolaban, BW 62-415 | [2][4] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term | [3] |

| logP (predicted) | 7.04 | [2] |

| pKa (Strongest Basic) | 11.36 | [2] |

Synthesis

-

Alkylation: Introduction of the hexyloxy group onto a naphthalene (B1677914) precursor at the 4-position.

-

Formylation or Carboxylation: Introduction of a one-carbon functional group (e.g., a nitrile or a carboxylic acid) at the 1-position of the 4-(hexyloxy)naphthalene.

-

Amidine Formation: Conversion of the nitrile or a derivative of the carboxylic acid into the N,N-dibutylcarboximidamide. This is often achieved by reacting the nitrile with dibutylamine (B89481) in the presence of a Lewis acid, or via a Pinner reaction followed by aminolysis.

-

Salt Formation: Treatment of the resulting Bunamidine free base with hydrochloric acid to yield the hydrochloride salt.

A Russian-language article mentions the "Evaluation of intermediate products of this compound synthesis in the workplace air by high performance liquid chromatography method," suggesting an industrial synthesis process exists, though the specifics are not detailed.[4]

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, based on studies of Bunamidine and other anthelmintics, a multi-faceted mechanism is proposed, primarily targeting the parasite's structural integrity and energy metabolism.

4.1 Disruption of the Parasite Tegument

A primary mode of action for many cestocidal agents is the disruption of the parasite's tegument, the syncytial outer layer that serves as a crucial interface for nutrient absorption and protection. While direct electron microscopy studies on Bunamidine's effects on the tegument are not available, its rapid efficacy suggests it may cause tegumental damage, leading to paralysis, loss of function, and expulsion of the parasite.

4.2 Potential for Mitochondrial Uncoupling

Several anthelmintics, particularly salicylanilides and substituted phenols, function as proton ionophores that uncouple oxidative phosphorylation in the parasite's mitochondria.[1] This action disrupts the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis and leading to a rapid depletion of the parasite's energy reserves. The effects of Bunamidine on the rat heart, where it diminished cardiac glycogen, ATP, and creatine (B1669601) phosphate, suggest it may interfere with cellular energy metabolism, a mechanism consistent with mitochondrial uncoupling.[3]

Below is a proposed logical pathway for the anthelmintic action of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Bunamidine Hydrochloride Against Echinococcus

Disclaimer: The following application notes and protocols are a synthesized guide based on established methodologies for the in vitro culture and drug susceptibility testing of Echinococcus species. As of this writing, specific published data on the in vitro efficacy of Bunamidine (B1207059) Hydrochloride against Echinococcus protoscoleces and metacestodes is limited. The quantitative data and proposed mechanism of action are therefore illustrative and intended to serve as a framework for research design.

Application Notes

Introduction

Cystic echinococcosis (CE), caused by the larval stage of the tapeworm Echinococcus granulosus, is a significant zoonotic disease. Current treatment options are limited, primarily relying on benzimidazoles, which have variable efficacy and require long-term administration. The exploration of alternative chemotherapeutic agents is therefore of high importance. Bunamidine hydrochloride is an anthelmintic agent that has demonstrated efficacy against the adult stage of E. granulosus in canines.[1][2][3] These notes provide a framework for evaluating its potential scolicidal activity against the larval stages (protoscoleces and metacestodes) in vitro.

Principle of the Assay

The in vitro efficacy of this compound is assessed by exposing viable Echinococcus protoscoleces and metacestode vesicles to varying concentrations of the compound. The primary endpoints are the loss of viability and morphological changes over time. Protoscolex viability can be determined through motility assessment and vital staining (e.g., Trypan Blue exclusion).[4][5] Metacestode vesicle viability can be assessed by monitoring physical integrity and using metabolic assays.[6] These assays provide quantitative data, such as the 50% inhibitory concentration (IC50), which is crucial for evaluating the drug's potency.

Reagents and Equipment

-

Parasite Material: Echinococcus granulosus protoscoleces and/or metacestode vesicles, aseptically isolated from infected intermediate hosts (e.g., sheep, cattle).

-

Culture Media: RPMI-1640 or Hanks' Balanced Salt Solution (HBSS), supplemented with fetal bovine serum (FBS), antibiotics (penicillin-streptomycin), and an antifungal agent (amphotericin B).[7][8]

-

Test Compound: this compound, with a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Control Compounds: Albendazole (positive control), solvent-only (vehicle control), and media-only (negative control).

-

Viability Stain: 0.4% Trypan Blue solution.

-

Equipment: Laminar flow hood, CO2 incubator (37°C, 5% CO2), inverted microscope, multi-well culture plates (24- or 96-well), centrifuge, hemocytometer or counting chamber, sterile pipettes and consumables.

Experimental Protocols

Protocol 1: Protoscolex Viability Assay

-

Parasite Preparation:

-

Aseptically aspirate hydatid cyst fluid containing protoscoleces from the infected organs of an intermediate host.

-

Wash the protoscoleces three to five times with sterile phosphate-buffered saline (PBS) supplemented with antibiotics to remove cyst debris.

-

Assess initial viability using the Trypan Blue exclusion test. Only samples with >95% viability should be used.[9]

-

Adjust the protoscolex concentration to approximately 1,000-2,000 viable protoscoleces per mL of culture medium.

-

-

Drug Preparation and Plate Setup:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 0.5% in any well, as higher concentrations can be toxic to the parasite.

-

Dispense 1 mL of the protoscolex suspension into each well of a 24-well plate.

-

Add the appropriate volume of the diluted drug, positive control (Albendazole), and vehicle control (DMSO) to the respective wells in triplicate. Include a media-only negative control.

-

-

Incubation and Assessment:

-

Incubate the plate at 37°C in a 5% CO2 atmosphere.

-

At predetermined time points (e.g., 24, 48, 72, 96 hours), assess the protoscoleces.

-

Motility Assessment: Using an inverted microscope, observe the characteristic flame cell motility and muscular contractions. Score the motility on a scale (e.g., 0 = no movement, 1 = minimal, 2 = moderate, 3 = active).

-

Viability Staining: Mix a small aliquot of the protoscolex suspension with an equal volume of 0.4% Trypan Blue. After 5-10 minutes, count the number of stained (non-viable) and unstained (viable) protoscoleces under a microscope. At least 100 protoscoleces should be counted per sample.

-

Calculate the percentage of viability for each concentration and time point.

-

Protocol 2: Metacestode Vesicle Culture and Drug Treatment

-

Vesicle Preparation and Culture:

-

Aseptically dissect metacestode tissue from an infected host and cut it into small blocks (~0.5 cm³).[10]

-

Wash the tissue blocks extensively with sterile PBS containing antibiotics.

-

Culture the blocks in a suitable medium, such as DMEM with 25% FBS, often in the presence of feeder cells (e.g., rat hepatoma cells) to promote the generation of daughter vesicles.[7][11]

-

Once vesicles of a suitable size have formed, they can be used for the drug assay.

-

-

Drug Exposure and Viability Assessment:

-

Transfer individual or small clusters of metacestode vesicles to the wells of a 24-well plate containing fresh culture medium.

-

Add this compound at various concentrations as described in Protocol 1.

-

Incubate at 37°C and 5% CO2 for an extended period (e.g., 7-14 days), replacing the medium with freshly prepared drug dilutions every 48-72 hours.

-

Monitor the vesicles daily under an inverted microscope for signs of damage, such as shrinkage, loss of turgor, or rupture of the laminated layer.

-

At the end of the experiment, viability can be further assessed using metabolic assays (e.g., MTT assay) or by measuring the release of a cytoplasmic enzyme like phosphoglucose (B3042753) isomerase (PGI) into the culture supernatant, which indicates loss of membrane integrity.[6]

-

Data Presentation (Illustrative Data)

The results from the protoscolex viability assay can be summarized as follows.

Table 1: Hypothetical Viability of E. granulosus Protoscoleces After 72-Hour Exposure to this compound.

| Concentration (µg/mL) | Mean Viability (%) ± SD | Morphology Notes |

| 0 (Vehicle Control) | 96.2 ± 2.1 | Normal motility and morphology |

| 0.1 | 85.7 ± 4.5 | Slight reduction in flame cell motility |

| 1 | 62.1 ± 5.3 | Significant reduction in motility, some tegumental alterations |

| 10 | 21.4 ± 3.9 | Majority non-motile, evidence of tegumental blebbing |

| 50 | 3.8 ± 1.5 | All protoscoleces non-motile and non-viable |

| 100 | 0.0 ± 0.0 | Complete lysis of protoscoleces observed |

| Albendazole (10 µg/mL) | 15.5 ± 2.8 | Positive control, significant loss of viability |

From this data, an IC50 value (the concentration of drug that inhibits 50% of the biological activity) can be calculated using non-linear regression analysis.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro protoscolex viability testing.

Proposed Mechanism of Action (Hypothetical)

The precise molecular mechanism of this compound against cestodes is not fully elucidated. However, like many anthelmintics, a plausible mechanism involves the disruption of the parasite's tegument, which is its primary interface with the host and is crucial for nutrient absorption and protection. Disruption of this layer leads to metabolic stress and eventual paralysis or death.

Caption: Hypothetical mechanism of Bunamidine on Echinococcus.

References

- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 2. Efficacy of this compound against immature and mature stages of Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Efficacy of this compound against immature and mature stage" by Lauritz A. Jensen [scholarsarchive.byu.edu]

- 4. journals.asm.org [journals.asm.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Establishment and application of unbiased in vitro drug screening assays for the identification of compounds against Echinococcus granulosus sensu stricto - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro culture of Echinococcus multilocularis producing protoscoleces and mouse infection with the cultured vesicles - PMC [pmc.ncbi.nlm.nih.gov]